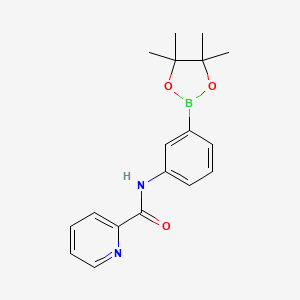

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide

CAS No.: 1610521-45-3

Cat. No.: VC2959960

Molecular Formula: C18H21BN2O3

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1610521-45-3 |

|---|---|

| Molecular Formula | C18H21BN2O3 |

| Molecular Weight | 324.2 g/mol |

| IUPAC Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-7-9-14(12-13)21-16(22)15-10-5-6-11-20-15/h5-12H,1-4H3,(H,21,22) |

| Standard InChI Key | CJULCRUIZBGNCX-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=N3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=N3 |

Introduction

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide is a complex organic compound that incorporates a boronic ester moiety, which is crucial for various chemical reactions, particularly in the realm of organic synthesis and medicinal chemistry. This compound is specifically designed for use in pharmaceutical manufacturing and research applications.

Key Features:

-

CAS Number: 1610521-45-3

-

Molecular Formula: Not explicitly provided in the search results, but can be inferred from its components.

-

Storage Conditions: Requires cold storage, typically using dry ice for transportation .

Synthesis and Applications

The synthesis of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide typically involves the reaction of a boronic acid with a picolinamide derivative under appropriate conditions. This compound is used in pharmaceutical manufacturing as a precursor for synthesizing more complex molecules.

Synthesis Overview:

-

Starting Materials: Boronic acid derivatives and picolinamide precursors.

-

Reaction Conditions: Typically involves Suzuki-Miyaura cross-coupling reactions or similar methods.

-

Applications: Pharmaceutical synthesis, particularly for compounds requiring boronic ester functionalities.

Physical and Chemical Data

While specific physical and chemical data for N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide are not detailed in the search results, general properties of similar boronic esters include stability under inert conditions and reactivity in aqueous environments.

Research Findings and Uses

Research on N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide is focused on its utility in pharmaceutical synthesis. The compound's boronic ester functionality makes it a valuable intermediate for creating complex molecules with potential therapeutic applications.

Research Applications:

-

Pharmaceutical Synthesis: Used as a precursor for synthesizing complex pharmaceutical compounds.

-

Cross-Coupling Reactions: Participates in Suzuki-Miyaura and related reactions.

Future Directions:

-

Detailed Physical and Chemical Characterization: Necessary for optimizing synthesis and application conditions.

-

Expanded Research Applications: Exploring its potential in various therapeutic areas through further synthesis and biological activity studies.

Table 1: General Information

| Property | Description |

|---|---|

| CAS Number | 1610521-45-3 |

| Molecular Formula | Not explicitly provided |

| Storage Conditions | Cold storage using dry ice |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| 1. Starting Materials | Boronic acid derivatives and picolinamide precursors |

| 2. Reaction Conditions | Suzuki-Miyaura cross-coupling reactions or similar methods |

| 3. Applications | Pharmaceutical synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume